molecular formula C15H23N3O B279639 N-(1-bicyclo[2.2.1]hept-2-ylethyl)-1-ethyl-1H-pyrazole-5-carboxamide

N-(1-bicyclo[2.2.1]hept-2-ylethyl)-1-ethyl-1H-pyrazole-5-carboxamide

Katalognummer: B279639
Molekulargewicht: 261.36 g/mol
InChI-Schlüssel: XENFKYSFOGDRBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-bicyclo[2.2.1]hept-2-ylethyl)-1-ethyl-1H-pyrazole-5-carboxamide, commonly known as BCTC, is a chemical compound that has been extensively studied for its potential therapeutic applications. BCTC is a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is involved in the detection of noxious stimuli and pain sensation.

Wirkmechanismus

BCTC selectively blocks the activation of N-(1-bicyclo[2.2.1]hept-2-ylethyl)-1-ethyl-1H-pyrazole-5-carboxamide channels, which are involved in the detection of noxious stimuli and pain sensation. This compound channels are expressed in sensory neurons and are activated by various stimuli, including heat, acid, and capsaicin. When activated, this compound channels cause depolarization of sensory neurons, leading to the release of neurotransmitters and the perception of pain. BCTC binds to the this compound channel and prevents its activation, thereby reducing pain sensation.
Biochemical and Physiological Effects:
BCTC has been shown to effectively reduce pain behaviors in various animal models of pain. In addition, BCTC has been shown to have anti-inflammatory effects, which may contribute to its pain-reducing properties. BCTC has also been shown to have anxiolytic effects, which may be related to its ability to modulate the activity of the amygdala, a brain region involved in the regulation of anxiety and fear.

Vorteile Und Einschränkungen Für Laborexperimente

BCTC has several advantages for lab experiments. It is a selective N-(1-bicyclo[2.2.1]hept-2-ylethyl)-1-ethyl-1H-pyrazole-5-carboxamide antagonist, which allows for the specific targeting of this compound channels. BCTC has also been extensively studied in various animal models of pain, which provides a wealth of data for researchers. However, BCTC has several limitations as well. It has poor solubility in aqueous solutions, which may limit its use in certain experiments. In addition, BCTC has a relatively short half-life, which may require frequent dosing in experiments.

Zukünftige Richtungen

For the study of BCTC include the development of more potent and selective N-(1-bicyclo[2.2.1]hept-2-ylethyl)-1-ethyl-1H-pyrazole-5-carboxamide antagonists, investigation of its potential therapeutic applications in other conditions, and the development of new formulations that improve its solubility and half-life.

Synthesemethoden

The synthesis of BCTC involves a multistep process that starts with the reaction of 2,3-dichloropyrazine with bicyclo[2.2.1]hept-2-ene-2-carboxylic acid. This reaction yields 2,3-dichloropyrazine-5-carboxylic acid, which is then reacted with ethylamine to give N-ethyl-2,3-dichloropyrazine-5-carboxamide. The final step involves the reaction of N-ethyl-2,3-dichloropyrazine-5-carboxamide with bicyclo[2.2.1]hept-2-ene-2-methanol in the presence of a base, which yields BCTC.

Wissenschaftliche Forschungsanwendungen

BCTC has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. As a selective N-(1-bicyclo[2.2.1]hept-2-ylethyl)-1-ethyl-1H-pyrazole-5-carboxamide antagonist, BCTC has been shown to effectively block the activation of this compound channels, which are involved in the detection of noxious stimuli and pain sensation. BCTC has been studied in various animal models of pain, including inflammatory pain, neuropathic pain, and cancer pain. In these models, BCTC has been shown to effectively reduce pain behaviors and improve quality of life.

Eigenschaften

Molekularformel

C15H23N3O

Molekulargewicht

261.36 g/mol

IUPAC-Name

N-[1-(3-bicyclo[2.2.1]heptanyl)ethyl]-2-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C15H23N3O/c1-3-18-14(6-7-16-18)15(19)17-10(2)13-9-11-4-5-12(13)8-11/h6-7,10-13H,3-5,8-9H2,1-2H3,(H,17,19)

InChI-Schlüssel

XENFKYSFOGDRBF-UHFFFAOYSA-N

SMILES

CCN1C(=CC=N1)C(=O)NC(C)C2CC3CCC2C3

Kanonische SMILES

CCN1C(=CC=N1)C(=O)NC(C)C2CC3CCC2C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.